molecular formula C23H21N5O2S3 B2986416 2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 670273-35-5

2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No. B2986416
M. Wt: 495.63
InChI Key: LJAJLRHICMPFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O2S3 and its molecular weight is 495.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

Research into similar compounds has focused on their synthesis and evaluation for pharmacological properties. For instance, the synthesis of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives has been explored for their analgesic and anti-inflammatory activities. These compounds' pharmacological screening reveals their potential as leads for developing new therapeutic agents (Santagati et al., 1994).

Antimicrobial and Antibacterial Screening

Another area of application is the synthesis and screening of novel compounds for antimicrobial and antibacterial properties. For example, the synthesis of novel fused imino pyrimido benzothiazole and its Schiff’s bases has been reported, with these compounds screened for their anti-inflammatory and anti-bacterial activities. This indicates the role of such compounds in addressing bacterial infections and inflammation (Mayura Kale and Deepak Mene, 2013).

Crystal Structure Analysis

Crystal structure analysis of related compounds, like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, provides insights into their molecular conformations, which is crucial for understanding their interactions with biological targets. These analyses are foundational for the design of molecules with specific biological activities (S. Subasri et al., 2016).

Glutaminase Inhibitors

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlights the potential of such compounds in cancer therapy. These studies involve the design, synthesis, and pharmacological evaluation of compounds to inhibit glutaminase, a critical enzyme in cancer cell metabolism (K. Shukla et al., 2012).

Antifungal and Antibacterial Activities

The synthesis of 2-mercaptobenzimidazole derivatives and their testing for antibacterial and antifungal activities showcase the broad-spectrum antimicrobial potential of these compounds. Research in this area is directed towards developing new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Poonam Devi et al., 2022).

Intramolecular Cyclization and Synthesis of Pyridin-2(1H)-ones

The exploration of intramolecular cyclization of certain acetamides to synthesize pyridin-2(1H)-ones reveals the chemical versatility of these compounds. This research contributes to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (O. A. Savchenko et al., 2020).

properties

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S3/c1-2-12-28-21(30)18-15-10-6-7-11-16(15)32-20(18)26-23(28)31-13-17(29)24-22-25-19(33-27-22)14-8-4-3-5-9-14/h2-5,8-9H,1,6-7,10-13H2,(H,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAJLRHICMPFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)SC5=C2CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

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